molecular formula C18H14O B12831735 1-(Anthracen-9-yl)but-2-en-1-one

1-(Anthracen-9-yl)but-2-en-1-one

Cat. No.: B12831735
M. Wt: 246.3 g/mol
InChI Key: VQATZEWHKKVNNM-FARCUNLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Anthracen-9-yl)but-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with a structure that includes an enone system conjugated with an aromatic ring. This compound is characterized by the presence of an anthracene moiety attached to a butenone chain. The molecular formula of this compound is C({18})H({14})O, and it has a molecular weight of 246.31 g/mol .

Preparation Methods

1-(Anthracen-9-yl)but-2-en-1-one can be synthesized through various synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between anthracene-9-carbaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .

Industrial production methods for this compound may involve similar condensation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of industrial synthesis .

Chemical Reactions Analysis

1-(Anthracen-9-yl)but-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the enone system can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations .

Scientific Research Applications

1-(Anthracen-9-yl)but-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Anthracen-9-yl)but-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s enone system can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts with biological macromolecules. This interaction can modulate the activity of enzymes and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

1-(Anthracen-9-yl)but-2-en-1-one can be compared with other anthracene derivatives and chalcones:

Properties

Molecular Formula

C18H14O

Molecular Weight

246.3 g/mol

IUPAC Name

(E)-1-anthracen-9-ylbut-2-en-1-one

InChI

InChI=1S/C18H14O/c1-2-7-17(19)18-15-10-5-3-8-13(15)12-14-9-4-6-11-16(14)18/h2-12H,1H3/b7-2+

InChI Key

VQATZEWHKKVNNM-FARCUNLSSA-N

Isomeric SMILES

C/C=C/C(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31

Canonical SMILES

CC=CC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

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